molecular formula C21H28O3 B8121550 Methyl 7-oxodehydroabietate CAS No. 17751-36-9

Methyl 7-oxodehydroabietate

Cat. No.: B8121550
CAS No.: 17751-36-9
M. Wt: 328.4 g/mol
InChI Key: URPBIQPJABGDJD-HMXCVIKNSA-N
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Description

Methyl 7-oxodehydroabietate is a chemical compound derived from dehydroabietic acid, a naturally occurring diterpenoid resin acid found in rosin. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Methyl 7-oxodehydroabietate can be synthesized from methyl dehydroabietate through an oxidation process using chromium trioxide. The reaction involves extraction, drying, and column chromatography to obtain the final product . Industrial production methods may involve similar oxidation processes, but on a larger scale with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

Methyl 7-oxodehydroabietate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, its oxidation with perbenzoic acid results in a mixture of lactone, quinone, hydroxyester, and hydroxyquinone . Common reagents used in these reactions include perbenzoic acid, chromium trioxide, and potassium permanganate. The major products formed from these reactions are often intermediates for further chemical synthesis.

Scientific Research Applications

Methyl 7-oxodehydroabietate has a wide range of applications in scientific research. It is used as a substrate in the synthesis of antimicrobial agents and medicines . Additionally, it has shown potential in inducing gastric cancer cell death via oncosis and apoptosis . Its unique structure also makes it valuable in the study of diterpenoid chemistry and the development of new chemical entities for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 7-oxodehydroabietate involves its interaction with cellular targets, leading to cytotoxic effects. It has been shown to be cytotoxic against keratin-forming tumor cells (KB cells) . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but its ability to induce cell death through oncosis and apoptosis suggests a complex interaction with cellular components.

Comparison with Similar Compounds

Methyl 7-oxodehydroabietate can be compared with other similar compounds such as methyl dehydroabietate, cis-abienol, and larixol . These compounds share a similar diterpenoid structure but differ in their functional groups and chemical properties. This compound is unique due to its specific oxidation state and the presence of a ketone group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl (1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-13(2)14-7-8-16-15(11-14)17(22)12-18-20(16,3)9-6-10-21(18,4)19(23)24-5/h7-8,11,13,18H,6,9-10,12H2,1-5H3/t18-,20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPBIQPJABGDJD-HMXCVIKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938939
Record name Methyl 7-oxoabieta-8,11,13-trien-18-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17751-36-9
Record name Methyl 7-oxodehydroabietate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017751369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC2966
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2966
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 7-oxoabieta-8,11,13-trien-18-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 7-OXODEHYDROABIETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6MXZ2H3UY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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